molecular formula C6H14O3 B12658601 1,2,5-Hexanetriol CAS No. 10299-30-6

1,2,5-Hexanetriol

Cat. No.: B12658601
CAS No.: 10299-30-6
M. Wt: 134.17 g/mol
InChI Key: UFAPLAOEQMMKJA-UHFFFAOYSA-N
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Description

1,2,5-Hexanetriol is a trihydroxy alcohol with the molecular formula C6H14O3. It is a clear, viscous liquid that is miscible with water and polar organic solvents. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Hexanetriol can be synthesized through the hydrogenation of biomass-derived compounds such as 5-hydroxymethylfurfural. This process involves the use of catalysts like Pt@Al2O3 and NaBH4 as the hydrogen source . The reaction conditions typically include mild temperatures and aqueous media to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of acrolein dimer. The acrolein dimer is dissolved in excess alcohol, followed by simultaneous hydrolysis and hydrogenation to produce this compound . This method is efficient and yields a high purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Hexanetriol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include hexanediols, hexanoic acids, and various substituted hexane derivatives. These products have significant industrial and research applications.

Scientific Research Applications

1,2,5-Hexanetriol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Hexanetriol involves its interaction with various molecular targets and pathways. It acts as a reducing agent in chemical reactions, facilitating the conversion of functional groups. In biological systems, it can stabilize proteins and other biomolecules by forming hydrogen bonds with them .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,5-Hexanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interaction with other molecules.

Properties

IUPAC Name

hexane-1,2,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(8)2-3-6(9)4-7/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAPLAOEQMMKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431423
Record name 1,2,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10299-30-6
Record name 1,2,5-Hexanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Hexanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5-hexanetriol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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